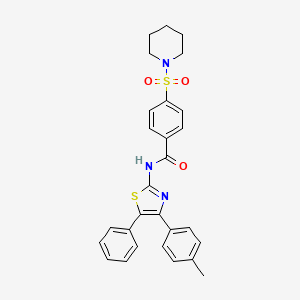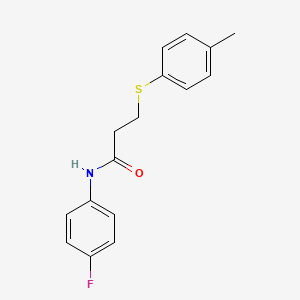![molecular formula C22H18F3N3O2S3 B2373865 3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1112311-26-8](/img/structure/B2373865.png)
3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H18F3N3O2S3 and its molecular weight is 509.58. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-6-methyl-2-thioxo-5-((3-(trifluoromethyl)benzyl)thio)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activities
The compound has been investigated for its antibacterial properties. Specifically, the pyridazine derivative 6-phenyl-5-phenylhydrazono-2,3,4,5-tetrahydropyridazine-3,4-dione (3a) exhibited activity against Staphylococcus aureus , a Gram-positive bacterium . This suggests its potential as an antibacterial agent.
Antifungal Activity
Another compound, 2-(2-Ethoxyphenyl-5-Phenylpiperazinosulfonamido)-3H-pyrido[2,3-d]pyrimidin-4-one (13c) , demonstrated moderate antifungal activity against Candida albicans . This finding highlights its potential in combating fungal infections.
Spectroelectrochemical Properties
The compound’s spectroelectrochemical properties have been studied. Specifically, phthalocyanines carrying 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups were investigated using various electrochemical techniques in dimethylformamide (DMF) on a glassy carbon electrode . Understanding these properties can inform applications in sensors, catalysis, or optoelectronic devices.
Analgesic Potential
Compound 11 displayed significant analgesic activity at 30 minutes, followed by a decrease in latency time from 60 to 150 minutes. Compound 6 exhibited gradual antinociceptive activity, with the maximum response at 120 minutes . These findings suggest potential applications in pain management.
Cytotoxic Activity
In terms of cytotoxicity, several derivatives of this compound showed superior activity against cancer cell lines. Most notably, they exhibited potent cytotoxic effects against MCF-7 and HCT-116 cells, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Additionally, they displayed moderate activity against HepG-2 cells compared to the reference compound sorafenib . These results indicate potential applications in cancer therapy.
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle through their activating agents and the endogenous CDK inhibitors . They are frequently mutated in human cancers, making CDKs interesting targets for cancer chemotherapy .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activities . The inhibition of CDKs can lead to the disruption of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting the activity of CDKs . This results in the disruption of the cell cycle, leading to the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of the cell cycle and the inhibition of cell proliferation . This is particularly relevant in the context of cancer cells, where uncontrolled cell proliferation is a key characteristic .
properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2S3/c1-3-30-16-9-7-15(8-10-16)28-18-17(33-21(28)31)19(29)27(2)20(26-18)32-12-13-5-4-6-14(11-13)22(23,24)25/h4-11H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEKTACOQGLLFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)C)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2373782.png)
![1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2373783.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)

![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)
![N-[2-(dimethylamino)ethyl]-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2373794.png)


![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2373799.png)


![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)